N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O6/c20-19(21,22)30-14-5-3-13(4-6-14)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-2-1-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYRFJYNDMRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex compound with potential biological activities due to its unique structural features, including dual furan rings and a trifluoromethoxy phenyl moiety. This article summarizes the available research findings on its biological activity, emphasizing its pharmacological potential and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2034330-13-5 |
| Molecular Formula | C19H15F3N2O6 |
| Molecular Weight | 424.3 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan rings are known to participate in electrophilic reactions, making them capable of forming adducts with nucleophiles in biological systems. This property can lead to modulation of enzyme activities and influence cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In a comparative study, the cytotoxicity of this compound was evaluated against standard chemotherapeutic agents like 5-fluorouracil. The results indicated that this compound exhibited cytotoxicity that was 2.5 to 5.2-fold higher than 5-fluorouracil in certain assays, suggesting a promising therapeutic potential against resistant cancer types .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Similar furan-based compounds have demonstrated efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the oxalamide structure may enhance membrane permeability or inhibit essential metabolic pathways in bacteria, leading to cell death.
Study 1: Anticancer Efficacy
A study published in Chemistry & Biology investigated the effects of this compound on human cancer cell lines. The compound was administered at varying concentrations, and cell viability was measured using MTT assays. The results showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional drugs .
Study 2: Antimicrobial Activity
Research conducted by the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar oxalamide derivatives. The study found that compounds with furan rings exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Exothermic reactions (e.g., amidation) may require cooling to 0–5°C to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for coupling reactions to stabilize intermediates .
- Protecting groups : Hydroxyethyl and trifluoromethoxy groups may require temporary protection (e.g., tert-butyldimethylsilyl) to prevent undesired reactivity . Post-synthesis purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which analytical techniques are essential for characterizing its purity and structure?
A multi-technique approach is recommended:
- NMR : and NMR to confirm regiochemistry of furan substituents and hydroxyethyl connectivity (e.g., δ 6.2–6.8 ppm for furan protons) .
- IR spectroscopy : Peaks at 1670–1700 cm for oxalamide C=O stretches and 3300–3500 cm for hydroxyl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace byproducts .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (IC values) to prioritize lead optimization .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- DFT calculations : Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. elimination at the hydroxyethyl group) .
- Molecular docking : Predict binding modes to enzymes (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .
- MD simulations : Assess stability of trifluoromethoxy-phenyl interactions in aqueous environments to explain solubility discrepancies .
Q. What strategies address inconsistencies in biological activity data across studies?
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects .
- Metabolite profiling : LC-MS/MS to detect oxidative degradation (e.g., furan ring opening) that may alter activity .
- Off-target screening : Utilize kinome-wide panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications and their effects:
| Modification | Impact | Evidence |
|---|---|---|
| Replace trifluoromethoxy with methoxy | Reduced metabolic stability due to lower electronegativity | |
| Substitute furan-3-yl with thiophene | Enhanced π-stacking in enzyme pockets (ΔIC = 2–5×) | |
| Hydroxyethyl to methyl substitution | Loss of hydrogen bonding with catalytic residues (e.g., Ser530 in COX-2) |
Q. What experimental designs validate its stability under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via UPLC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss .
- Light sensitivity : Accelerated photostability testing (ICH Q1B guidelines) with UV/Vis monitoring .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
